Piperazinium thymol-6-sulphonate

Description

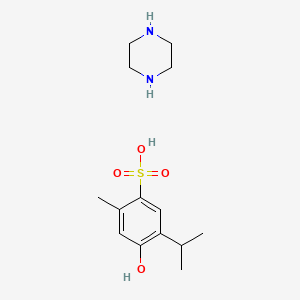

Piperazinium thymol-6-sulphonate is a synthetic organic salt comprising a piperazinium cation and a thymol-6-sulphonate anion. The piperazinium moiety, a six-membered ring containing two nitrogen atoms, often contributes to crystallinity and intermolecular interactions, making such compounds structurally intriguing for materials science and pharmacology .

Properties

CAS No. |

6266-81-5 |

|---|---|

Molecular Formula |

C14H24N2O4S |

Molecular Weight |

316.42 g/mol |

IUPAC Name |

4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid;piperazine |

InChI |

InChI=1S/C10H14O4S.C4H10N2/c1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11;1-2-6-4-3-5-1/h4-6,11H,1-3H3,(H,12,13,14);5-6H,1-4H2 |

InChI Key |

VJOODGFNRKLOGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O.C1CNCCN1 |

Origin of Product |

United States |

Biological Activity

Piperazinium thymol-6-sulphonate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from thymol, a natural monoterpenoid phenol known for its various pharmacological effects. The sulphonate group enhances its solubility and bioactivity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In a study evaluating various piperazine derivatives, compounds related to thymol showed promising activity against both bacterial and fungal strains. The compound demonstrated effectiveness comparable to standard antibiotics at minimal inhibitory concentrations (MIC) of around 10 μg/mL .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 10 | |

| Candida albicans | 10 |

Antioxidant Activity

This compound also exhibits antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. Thymol, the parent compound, has been shown to scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes . The antioxidant mechanism involves the reduction of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Case Study: Antioxidant Efficacy in Cell Lines

In vitro studies using Caco-2 cell lines demonstrated that treatment with thymol derivatives, including this compound, resulted in a significant decrease in ROS levels when exposed to oxidative agents like hydrogen peroxide . This suggests potential therapeutic applications in conditions associated with oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.

- Enzyme Modulation : It may enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, contributing to cellular defense mechanisms .

- Membrane Integrity : By disrupting microbial cell membranes, it exerts its antimicrobial effects effectively.

Practical Applications

Given its significant biological activities, this compound has potential applications in various fields:

- Pharmaceuticals : As an antimicrobial agent in drug formulations targeting infections.

- Food Industry : As a natural preservative due to its antimicrobial properties.

- Cosmetics : In formulations aimed at reducing oxidative stress on skin cells.

Comparison with Similar Compounds

Key Observations:

Piperazinium Hexachloro Stannous Trihydrate: Exhibits strong NLO properties due to intermolecular hydrogen bonding (H···Cl/Cl···H) and charge transfer, as confirmed by density functional theory (DFT) calculations . Thermal decomposition initiates at 60°C, suggesting moderate stability for optical applications.

6-(Piperazin-1-yl)-1,3,5-triazine :

- Demonstrates broad anti-schistosomiasis activity via inhibition of histone methyltransferase MLL, validated by molecular docking (OPLS_2005 force field) .

- Structural simplicity (triazine core) enables scalable synthesis but limits solubility compared to sulphonate-containing analogs.

This compound: The thymol moiety may confer antimicrobial activity, analogous to thymol’s natural role, while the sulphonate group could enhance bioavailability. Hypothetical NLO performance could rival piperazinium hexachloro stannous trihydrate if charge-transfer interactions are optimized.

Methodological Parallels in Research

- Crystallography: Structural analysis of piperazinium derivatives commonly employs SHELX and OLEX2 for refinement and visualization . For example, piperazinium hexachloro stannous trihydrate’s lattice parameters were resolved via X-ray diffraction (XRD) .

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G(d,p)) elucidate electronic properties like hyperpolarizability and HOMO-LUMO gaps, critical for NLO applications .

- Thermal Analysis: Thermogravimetric analysis (TGA) is standard for assessing stability, as seen in piperazinium hexachloro stannous trihydrate .

Q & A

Basic: What are the standard protocols for synthesizing Piperazinium thymol-6-sulphonate, and how can purity be validated?

Methodological Answer:

Synthesis typically involves coupling thymol-6-sulphonic acid with piperazine derivatives under reflux conditions in solvents like ethanol or acetonitrile. Activation agents (e.g., phosphorus oxychloride) may be used to facilitate carboxyl group activation . For purity validation, employ:

- Titration (acid-base or redox) to quantify active components.

- UV-Vis spectroscopy to assess absorbance profiles against standards.

- Chromatography (HPLC/TLC) to detect impurities. Document reaction parameters (temperature, solvent ratios) for reproducibility .

Advanced: How can reaction conditions be optimized to address low yields or impurities in this compound synthesis?

Methodological Answer:

Systematically vary:

- Solvent polarity (e.g., acetonitrile vs. ethanol) to improve solubility.

- Catalyst concentration (e.g., phosphorus oxychloride) to enhance coupling efficiency.

- Reaction time/temperature (monitored via TLC/HPLC). Use Design of Experiments (DoE) to identify critical factors. Characterize byproducts via NMR or mass spectrometry to trace impurity origins .

Basic: What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., sulphonate S=O stretches at 1150–1250 cm⁻¹).

- ¹H/¹³C NMR : Assign proton/carbon environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm).

- XRD : Confirm crystalline structure and hydrogen-bonding networks. Cross-validate with computational modeling (e.g., DFT) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Controlled Replication : Standardize solvent purity, temperature, and agitation methods.

- Meta-analysis : Pool data from multiple studies, applying statistical tests (e.g., ANOVA) to assess variability.

- Advanced Techniques : Use dynamic light scattering (DLS) to monitor aggregation, which may skew solubility measurements. Document experimental conditions meticulously to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.